molecular formula C8H10N4 B2617080 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2092431-11-1

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2617080
CAS RN: 2092431-11-1
M. Wt: 162.196
InChI Key: FKURNPMVEXUGKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized, which provides an efficient approach for the synthesis of related compounds .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • An unexpected formation of pyrazolopyrimidines was observed during attempts to obtain 5-substituted tetrazoles from carbonitriles, highlighting the compound's reactivity and potential in synthesizing novel heterocyclic compounds (Faria et al., 2013).

Corrosion Inhibition

  • Pyrazolopyrimidine derivatives have been studied for their corrosion inhibition properties and adsorption characteristics on C-steel surfaces in HCl, demonstrating potential for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Antimicrobial and Antitumor Activities

  • Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, with some compounds showing comparable activity to standard drugs (Ismail et al., 2007).
  • Cytotoxic and antimicrobial activities were investigated for some novel heterocycles, demonstrating promising results for future pharmaceutical applications (Ramadan et al., 2019).

Drug Design and Pharmacological Applications

  • Pyrazolopyrimidine derivatives have been developed as potential anti-inflammatory and analgesic agents, offering insights into the design of new pharmaceuticals (Shamroukh et al., 2007).

Heterocyclic Compound Synthesis

  • The compound's reactivity was leveraged in the synthesis of diverse heterocyclic systems, indicating its versatility in organic synthesis and potential for generating novel compounds with varied biological activities (Youssef & Omar, 2007).

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKURNPMVEXUGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=C(C=N2)C#N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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